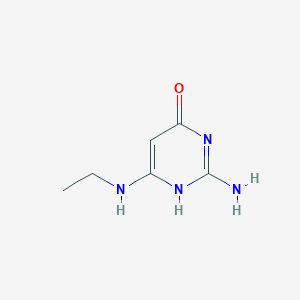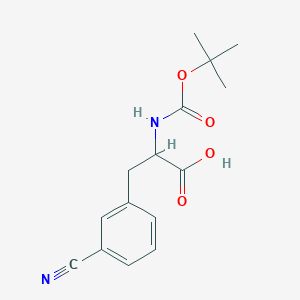
N-Boc-DL-3-Cyanophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-DL-3-Cyanophenylalanine is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amino Acid Metabolism in Cancer Therapy
N-Boc-DL-3-Cyanophenylalanine may be implicated in the metabolism of amino acids in cancer patients. Research indicates that amino acids can acutely stimulate muscle protein synthesis in cancer patients undergoing intense chemotherapy. This suggests a role for specific amino acids in mitigating the effects of muscle wasting and malnutrition in cancer patients undergoing treatment (Dillon et al., 2007).
Metabolism and Clinical Outcomes in Stroke Patients
Studies also explore the impact of amino acids on the mobilization of circulating endothelial progenitor cells, which can be crucial for patients with acute ischemic stroke. This compound's role in this context could be related to its structural or metabolic functions, influencing recovery and clinical outcomes in stroke patients (Zhao et al., 2016).
Role in Boron Neutron Capture Therapy
In the context of boron neutron capture therapy, a novel cancer treatment method, compounds like this compound may be studied for their pharmacokinetics and biodistribution, which are critical in assessing the therapy's effectiveness for conditions such as glioma and metastatic melanoma (Mallesch et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDHMZKOPOWFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402796 |
Source


|
| Record name | N-Boc-DL-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191872-32-9 |
Source


|
| Record name | N-Boc-DL-3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)

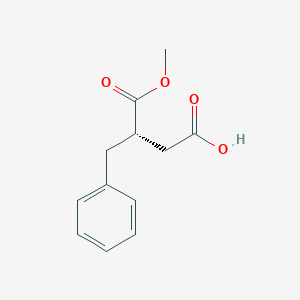
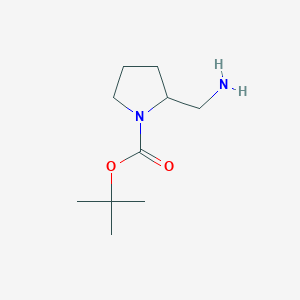
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

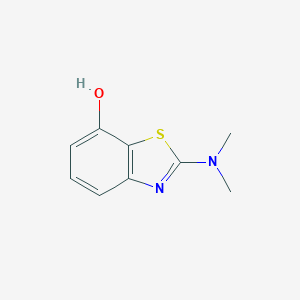
![8-Chlorothiazolo[5,4-g]quinazoline](/img/structure/B62887.png)

